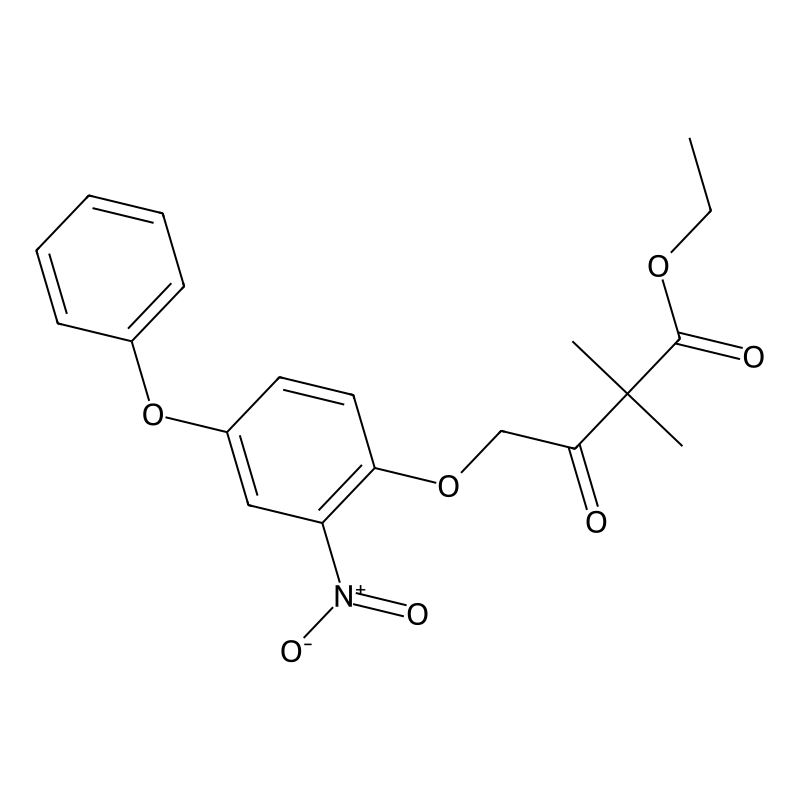

Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate

Catalog No.

S7718902

CAS No.

M.F

C20H21NO7

M. Wt

387.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate

IUPAC Name

ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate

Molecular Formula

C20H21NO7

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C20H21NO7/c1-4-26-19(23)20(2,3)18(22)13-27-17-11-10-15(12-16(17)21(24)25)28-14-8-6-5-7-9-14/h5-12H,4,13H2,1-3H3

InChI Key

WGICNWPLFACDTL-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C)C(=O)COC1=C(C=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)COC1=C(C=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-]

Ethyl DMNOP is a synthetic nitrophenyl ester compound that contains a unique butyrophenone-like structure. It was first synthesized in 1996 by Dr. Dev P Arya at the University of Nebraska Medical Center. Since then, Ethyl DMNOP has been studied for its biological and pharmacological properties, including its potential as an analgesic, antitumor, and anti-inflammatory agent.

Ethyl DMNOP is an odorless, white crystalline powder that is slightly soluble in water but highly soluble in organic solvents such as chloroform, methanol, and acetone. Its molecular formula is C26H24N2O8, and its molecular weight is 492.47 g/mol. Ethyl DMNOP has a melting point of 128-130°C and a boiling point of 648.6°C at 760 mmHg. It is stable under normal conditions and does not decompose.

Ethyl DMNOP is synthesized by reacting ethyl 2,2-dimethyl-3-oxobutanoate with 4-(2-bromo-4-phenoxyphenoxy)-3-nitrobenzoyl chloride in the presence of sodium hydride and anhydrous tetrahydrofuran. The reaction is carried out at room temperature for 12-15 hours, and the resulting product is purified by column chromatography. Ethyl DMNOP can be characterized by various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy.

Several analytical methods are available for the detection and quantification of Ethyl DMNOP, including HPLC, LC-MS, GC-MS, and NMR spectroscopy. These methods are highly sensitive and accurate and can detect Ethyl DMNOP even in trace amounts.

Ethyl DMNOP has shown promising biological activities in various in vitro and in vivo studies. It exhibits anti-inflammatory, analgesic, antitumor, and anti-angiogenic properties through the inhibition of COX-2, MMP-2, MMP-9, and VEGF expression. Ethyl DMNOP also exhibits antimicrobial activity against certain strains of bacteria, fungi, and viruses.

Several toxicity studies have been conducted to evaluate the safety of Ethyl DMNOP in scientific experiments. These studies have shown that Ethyl DMNOP has low toxicity and does not exhibit mutagenic, genotoxic, or carcinogenic effects. However, further studies are needed to determine the long-term effects of Ethyl DMNOP exposure.

Ethyl DMNOP has potential applications in various fields of research and industry, including medicinal chemistry, pharmacology, drug development, and material science. It can be used as a lead compound for the development of novel analgesics, anti-inflammatory drugs, and anticancer agents. Ethyl DMNOP can also be used as a building block for the synthesis of other organic compounds.

Several studies have been conducted to explore the biological activities and potential applications of Ethyl DMNOP. However, more research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity profile. Moreover, the potential use of Ethyl DMNOP in various fields of research and industry is still largely unexplored.

Ethyl DMNOP has potential implications in various fields of research and industry, including medicine, agriculture, and material science. It can be used as a starting point for the development of new drugs for the treatment of chronic pain, inflammation, and cancer. Ethyl DMNOP can also be used as a plant growth regulator and as a building block for the synthesis of new organic materials.

Although Ethyl DMNOP has promising biological activities and potential applications, there are also limitations to its use. These include its low solubility in aqueous media and its potential toxicity. Future research should focus on developing more potent and selective analogs of Ethyl DMNOP with improved pharmacokinetic profiles and reduced toxicity. Additionally, future studies should explore the use of Ethyl DMNOP in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.

1. Development of more potent and selective analogs of Ethyl DMNOP

2. Evaluation of the pharmacokinetic profile of Ethyl DMNOP

3. Development of new formulations of Ethyl DMNOP with improved solubility

4. Exploration of the use of Ethyl DMNOP in combination with other therapies

5. Investigation of the mechanism of action of Ethyl DMNOP in different biological systems

6. Study of the effects of Ethyl DMNOP on the immune system

7. Evaluation of the potential use of Ethyl DMNOP as an agricultural compound

8. Investigation of the potential use of Ethyl DMNOP in material science

9. Exploration of the potential use of Ethyl DMNOP in drug delivery systems

10. Study of the long-term effects of Ethyl DMNOP exposure.

2. Evaluation of the pharmacokinetic profile of Ethyl DMNOP

3. Development of new formulations of Ethyl DMNOP with improved solubility

4. Exploration of the use of Ethyl DMNOP in combination with other therapies

5. Investigation of the mechanism of action of Ethyl DMNOP in different biological systems

6. Study of the effects of Ethyl DMNOP on the immune system

7. Evaluation of the potential use of Ethyl DMNOP as an agricultural compound

8. Investigation of the potential use of Ethyl DMNOP in material science

9. Exploration of the potential use of Ethyl DMNOP in drug delivery systems

10. Study of the long-term effects of Ethyl DMNOP exposure.

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Exact Mass

387.13180201 g/mol

Monoisotopic Mass

387.13180201 g/mol

Heavy Atom Count

28

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds